7-bromo-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
7-Bromo-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 4-bromoisatoic anhydride with various reagents. One common method is the copper(I)-catalyzed one-pot reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper sulfate pentahydrate (CuSO4·5H2O) and copper turnings, with the reaction mixture being stirred for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoxazine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoxazine-2,4-dione derivatives with higher oxidation states.
Reduction Products: Reduction typically results in the formation of benzoxazine derivatives with reduced functional groups.
Scientific Research Applications
7-Bromo-4aH-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell proliferation.
Material Science: It is used in the synthesis of polymers and materials with specific electronic properties.
Biological Studies: The compound is used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 7-bromo-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cancer cell proliferation . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to specific receptors and enzymes is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisatoic Anhydride: A precursor in the synthesis of 7-bromo-4aH-3,1-benzoxazine-2,4-dione.
7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione: A structurally similar compound with different substitution patterns.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated heterocyclic compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and oxazine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H4BrNO3 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
7-bromo-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H |
InChI Key |
RSEDBIPVOCOFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)OC(=O)C21)Br |
Origin of Product |
United States |
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